octadeca-9,12-dienyl 2-methylbutanoate
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Overview
Description
Octadeca-9,12-dienyl 2-methylbutanoate is an organic compound with the molecular formula C23H42O2. It is an ester derived from the reaction between octadeca-9,12-dienoic acid and 2-methylbutanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadeca-9,12-dienyl 2-methylbutanoate typically involves the esterification of octadeca-9,12-dienoic acid with 2-methylbutanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Octadeca-9,12-dienyl 2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, ethers.
Scientific Research Applications
Octadeca-9,12-dienyl 2-methylbutanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of bio-based materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of octadeca-9,12-dienyl 2-methylbutanoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB .
Comparison with Similar Compounds
Similar Compounds
Octadeca-9,12-dienoic acid: A precursor in the synthesis of octadeca-9,12-dienyl 2-methylbutanoate.
Octadeca-9,12,15-trienoic acid: Another polyunsaturated fatty acid with similar chemical properties.
Ethyl octadeca-9,12-dienoate: An ester with similar structural features but different alkyl group.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of two double bonds in the fatty acid chain. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
920957-55-7 |
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Molecular Formula |
C23H42O2 |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
octadeca-9,12-dienyl 2-methylbutanoate |
InChI |
InChI=1S/C23H42O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-23(24)22(3)5-2/h9-10,12-13,22H,4-8,11,14-21H2,1-3H3 |
InChI Key |
YAHRZLCYLZIWQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCOC(=O)C(C)CC |
Origin of Product |
United States |
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